N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a phenyl ring bearing a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine, such as 2-aminobenzyl alcohol, under suitable conditions.
Hydroxymethylation: The hydroxymethyl group can be introduced via the reaction of the phenyl ring with formaldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: N-[2-(carboxyphenyl)]thiophene-2-carboxamide.
Reduction: N-[2-(aminomethyl)phenyl]thiophene-2-carboxamide.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The thiophene ring may contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[2-(hydroxymethyl)phenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness: N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability compared to its furan and pyrrole analogs. The sulfur atom in the thiophene ring can participate in various interactions, potentially enhancing the compound’s biological activity and material properties.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-8-9-4-1-2-5-10(9)13-12(15)11-6-3-7-16-11/h1-7,14H,8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWODLFQRJICZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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